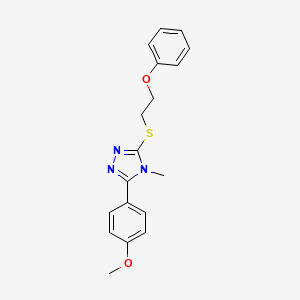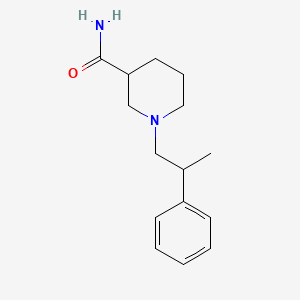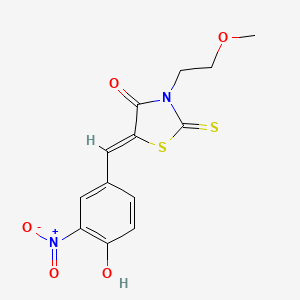
3-(4-Methoxyphenyl)-4-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-4-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced onto the triazole ring using electrophilic aromatic substitution.
Attachment of the Phenoxyethylsulfanyl Group: This can be done through nucleophilic substitution reactions, where the phenoxyethylsulfanyl group is attached to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-4-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-4-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-4-methyl-1,2,4-triazole: Lacks the phenoxyethylsulfanyl group, which may result in different biological activities.
4-Methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole: Lacks the methoxyphenyl group, which may affect its chemical reactivity and applications.
3-(4-Methoxyphenyl)-1,2,4-triazole: Lacks both the methyl and phenoxyethylsulfanyl groups, leading to different properties and uses.
Uniqueness
The presence of the methoxyphenyl, methyl, and phenoxyethylsulfanyl groups in 3-(4-Methoxyphenyl)-4-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole makes it unique compared to other triazole derivatives
属性
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-17(14-8-10-15(22-2)11-9-14)19-20-18(21)24-13-12-23-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHJTODFSSVOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCOC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5192349.png)
![2-(2,4-Dichlorophenyl)-3-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B5192352.png)

![N-(2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5192383.png)
![N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-fluorobenzamide](/img/structure/B5192397.png)

![3-(1,3-benzodioxol-5-yl)-5-(4-pyridinylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5192405.png)
![2-[N-(4-METHYLPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B5192409.png)
![5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzamide](/img/structure/B5192417.png)

![(4,8-dichloro-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)di-4,1-phenylene diacetate](/img/structure/B5192433.png)
![N-[2-(benzylthio)ethyl]-4-fluorobenzamide](/img/structure/B5192436.png)

